
2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate is a complex organic compound with the molecular formula C18H28O2. It is known for its unique structure, which includes a cyclopenta and cyclopropa fused ring system. This compound is often used in various industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate typically involves the esterification of the corresponding alcohol with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a solvent and intermediate in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Octahydro-7,7,8,8-tetramethyl-2,3b-methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methyl acetate
- Octahydro-7,7,8,8-tetramethyl-2,3b-methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol
Uniqueness
What sets 2,3b-Methano-3bH-cyclopenta(1,3)cyclopropa(1,2)benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, acetate apart from similar compounds is its specific acetate functional group, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain industrial and research applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
59056-62-1 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(5,5,11,11-tetramethyl-2-tetracyclo[6.2.1.01,6.06,10]undecanyl)methyl acetate |
InChI |
InChI=1S/C18H28O2/c1-11(19)20-10-12-6-7-15(2,3)17-9-13-8-14(17)18(12,17)16(13,4)5/h12-14H,6-10H2,1-5H3 |
Clave InChI |
ANPXCNWSCGYEMA-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CCC(C23C14C2CC(C3)C4(C)C)(C)C |
SMILES canónico |
CC(=O)OCC1CCC(C23C14C2CC(C3)C4(C)C)(C)C |
Key on ui other cas no. |
59056-62-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,2-Dimethyl-1-oxo-3-[(1-oxo-2-propenyl)oxy]propoxy]-2,2-dimethylpropyl acrylate](/img/structure/B1604949.png)
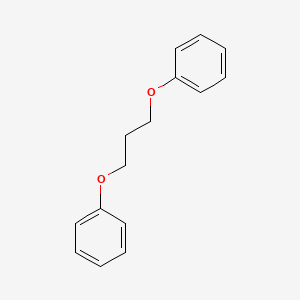
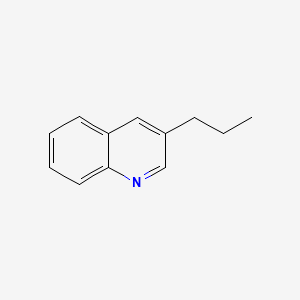
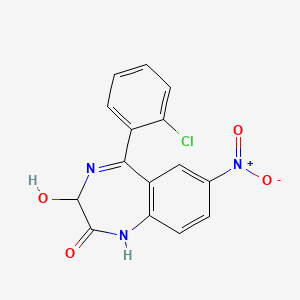
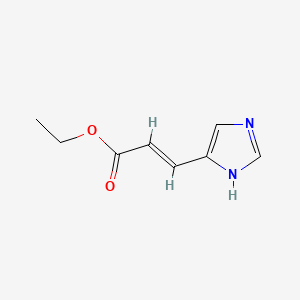
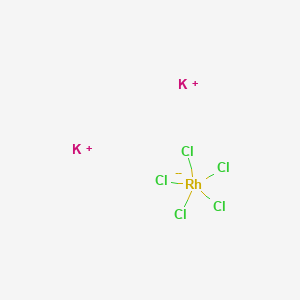
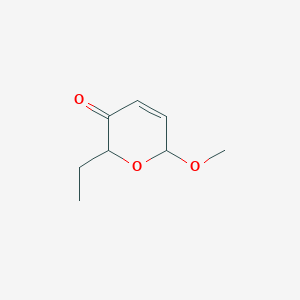


![2-(3-Aminophenyl)-6-hydroxynaphtho[2,1-d]thiazole-8-sulfonic acid](/img/structure/B1604966.png)
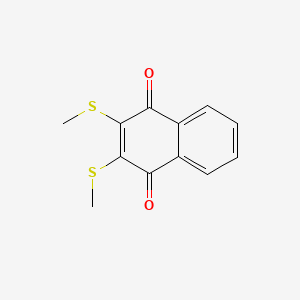
![N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1604968.png)
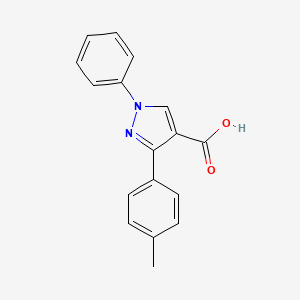
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1604970.png)
